molecular formula C9H16O4 B12790139 6-Oxo-6-propoxyhexanoic acid CAS No. 6939-72-6

6-Oxo-6-propoxyhexanoic acid

Cat. No.: B12790139
CAS No.: 6939-72-6
M. Wt: 188.22 g/mol
InChI Key: CFCWODSWPMKRNT-UHFFFAOYSA-N
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Description

6-Oxo-6-propoxyhexanoic acid is a chemical compound with the molecular formula C9H16O4 It is a derivative of hexanoic acid, featuring an oxo group at the sixth position and a propoxy group at the same position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxo-6-propoxyhexanoic acid can be achieved through several methods. One common approach involves the oxidation of 6-aminohexanoic acid using an enzyme that oxidizes ω-amino compounds. This method has been optimized to achieve a high yield of 6-oxohexanoic acid .

Industrial Production Methods: Industrial production of this compound typically involves the use of safe catalysts and inexpensive starting materials. For example, the enzymatic method mentioned above can be scaled up for industrial applications, providing a cost-effective and environmentally friendly route to produce this compound .

Chemical Reactions Analysis

Types of Reactions: 6-Oxo-6-propoxyhexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The propoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and strong bases.

Major Products: The major products formed from these reactions include various derivatives of hexanoic acid, such as 6-hydroxyhexanoic acid and substituted hexanoic acids .

Scientific Research Applications

6-Oxo-6-propoxyhexanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Oxo-6-propoxyhexanoic acid involves its interaction with specific enzymes and molecular targets. For example, in enzymatic reactions, the compound undergoes oxidative deamination, leading to the formation of various products.

Comparison with Similar Compounds

    6-Oxohexanoic acid: A closely related compound with similar chemical properties.

    6-Hydroxyhexanoic acid: Another derivative of hexanoic acid with a hydroxyl group instead of an oxo group.

    6-Aminohexanoic acid: The precursor used in the synthesis of 6-Oxo-6-propoxyhexanoic acid.

Uniqueness: this compound is unique due to the presence of both an oxo group and a propoxy group at the sixth position. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and materials science .

Properties

IUPAC Name

6-oxo-6-propoxyhexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-2-7-13-9(12)6-4-3-5-8(10)11/h2-7H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCWODSWPMKRNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)CCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70288797
Record name 6-oxo-6-propoxyhexanoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID70288797
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Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6939-72-6
Record name Monopropyl adipate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6939-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 57639
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006939726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC57639
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57639
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Record name 6-oxo-6-propoxyhexanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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